4-(3-Bromophenoxy)aniline

Suzuki-Miyaura coupling Reactivity Regioselectivity

Researchers require reliable aniline building blocks with precise regioisomeric purity for SAR studies. Positional isomers of 3-bromophenoxy-aniline alter reactivity in cross-couplings and diazonium chemistry, affecting yields. This compound solves that risk. - **Core Advantage:** Distinct meta-bromo electronic/steric profile ensures predictable Suzuki-Miyaura coupling & SAR for kinase inhibitor libraries. - **Material Science:** Meta-substitution disrupts crystallinity, enhancing polyimide solubility vs. para isomer. - **Supply:** cLogP 3.41 balances permeability/solubility for cell-based probes. ≥97% purity.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 57688-16-1
Cat. No. B3145565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenoxy)aniline
CAS57688-16-1
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)N
InChIInChI=1S/C12H10BrNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
InChIKeyHDEVQGBOHMXYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenoxy)aniline: Properties & Procurement


4-(3-Bromophenoxy)aniline (CAS 57688-16-1) is a high-purity, brominated aromatic amine building block . Characterized by a diphenyl ether scaffold with a 3-bromophenoxy moiety and a para-substituted aniline group , its molecular formula is C₁₂H₁₀BrNO with a molecular weight of 264.12 g/mol . This compound is supplied with purity specifications typically ≥97%, making it a reliable intermediate for synthesizing complex molecules in pharmaceutical and agrochemical research [1].

Building Block Brominated diphenyl ether scaffold
Purity Supplied with specified high purity
Reactivity Aryl bromide and aniline handles

4-(3-Bromophenoxy)aniline: Isomer & Analog Substitution


Substituting 4-(3-Bromophenoxy)aniline with its positional isomers (e.g., 2-bromo or 4-bromo) or halogen analogs (e.g., 3-chloro) is not straightforward. These changes critically alter the molecule's reactivity profile in key transformations like palladium-catalyzed cross-couplings and diazonium salt chemistry [1]. The distinct electronic and steric environment of the meta-bromo substituent dictates reaction rates and regioselectivity, impacting synthetic yield and purity [2]. Furthermore, variations in physicochemical properties such as LogP and solubility, driven by halogen position, directly influence performance in biological assays and material science applications, making the specific 3-bromo isomer indispensable for consistent experimental outcomes [3].

Positional isomer reactivity

2-Bromo and 4-bromo isomers alter cross-coupling rates and regioselectivity, which may compromise synthetic yield and purity.

Halogen analog mismatch

3-Chloro analog shifts electronic and steric profile, potentially changing LogP and solubility, and may affect assay performance.

Diazonium intermediate stability

4-Bromo isomer gives a more reactive diazonium salt, increasing side-reaction risk in azo-coupling compared to the 3-bromo form.

4-(3-Bromophenoxy)aniline: Isomer Selection Evidence


Suzuki-Miyaura Coupling: Meta-Bromo Advantage

The 3-bromo isomer (target compound) exhibits markedly different reactivity in palladium-catalyzed cross-couplings compared to its 2-bromo and 4-bromo isomers. While all three can undergo oxidative addition with Pd(0) catalysts, the meta-bromo substituent's electronic influence on the oxidative addition step is distinct from the ortho/para directing effects of the other isomers [1]. This leads to quantifiable differences in coupling efficiency and selectivity when building complex molecular architectures, as the 3-bromo substitution pattern provides a unique electronic profile that is neither strongly activated nor deactivated toward common coupling partners [2].

Suzuki-Miyaura Coupling
Class-level inference
Meta-bromo: moderate, tunable reactivity vs. 4-bromo (more activated) and 2-bromo (sterically hindered).
Supports selective functionalization for complex architectures
Qualitative difference; exact conditions influence outcome
Suzuki-Miyaura coupling Reactivity Regioselectivity Palladium catalysis

Nucleophilic Aromatic Substitution Reactivity

The meta-bromo substitution in 4-(3-Bromophenoxy)aniline creates a distinct electronic environment that modulates its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its 4-bromo counterpart. In the 4-bromo isomer, the bromine is positioned para to the aniline nitrogen, which can lead to a more stabilized Meisenheimer complex during SNAr, potentially increasing its reactivity toward certain nucleophiles [1]. The target compound's meta-bromo group lacks this direct resonance stabilization, resulting in a higher activation barrier for SNAr and therefore requiring different reaction conditions or nucleophile choices [2].

Nucleophilic Aromatic Substitution
Class-level inference
Meta-bromo: lower SNAr reactivity vs. 4-bromo isomer, which benefits from para resonance stabilization.
Preserves bromine for later cross-coupling steps
Reaction condition differences expected
Nucleophilic Aromatic Substitution SNAr Electronics Sterics

LogP & Solubility Differentiation

4-(3-Bromophenoxy)aniline possesses a calculated LogP (cLogP) of approximately 3.41, a key determinant of its lipophilicity and membrane permeability . This value differentiates it from the non-brominated analog, 4-phenoxyaniline, which has a significantly lower cLogP, and from the 3-chloro analog, which also exhibits different hydrophobicity [1]. In a medicinal chemistry context, even small differences in LogP can dramatically affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility in assay media.

LogP Differentiation
Cross-study comparable
cLogP 3.41 vs. non-brominated analog ~2.7, 3-chloro analog ~2.9
Quantified lipophilicity handle for ADME tuning
Calculated values; experimental confirmation recommended
LogP Lipophilicity Solubility ADME

Diazotization & Azo-Coupling Performance

The primary aniline group of 4-(3-Bromophenoxy)aniline undergoes diazotization to form a diazonium salt, which can then be used in azo-coupling or Sandmeyer reactions. The presence of the meta-bromo substituent influences the stability and reactivity of the intermediate diazonium ion compared to unsubstituted or ortho/para-substituted analogs [1]. Specifically, the electron-withdrawing inductive effect of the bromine, without strong resonance donation, moderates the electrophilicity of the diazonium species, which can lead to higher yields and cleaner reactions when coupling with electron-rich arenes, avoiding the formation of unwanted polymeric by-products often observed with more reactive diazonium salts [2].

Diazotization & Azo-Coupling
Class-level inference
Meta-bromo: moderately stable diazonium salt, cleaner azo-coupling vs. more reactive 4-phenoxyaniline or 4-bromo isomer.
Enables higher-purity azo-coupled products
Stability advantage under standard diazotization conditions
Diazotization Azo-coupling Synthetic Intermediate Dyes

4-(3-Bromophenoxy)aniline: High-Value Applications


Kinase Inhibitor Discovery Scaffold

4-(3-Bromophenoxy)aniline serves as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. Its diphenyl ether core is a recognized pharmacophore, and the meta-bromo group provides a unique vector for further elaboration to optimize potency and selectivity . The distinct electronic profile of the 3-bromo substituent, as established in Section 3, allows for predictable structure-activity relationship (SAR) exploration, making it a valuable building block for generating focused compound libraries targeting specific kinases implicated in cancer and inflammatory diseases [7].

Agrochemical Intermediate

The compound's dual functionality (aryl bromide and aniline) makes it an ideal intermediate for constructing complex agrochemicals, such as herbicides and fungicides . The proven and predictable reactivity of the meta-bromo handle in Suzuki-Miyaura cross-coupling reactions enables the modular assembly of diverse biaryl ether herbicides, which represent a significant class of commercial crop protection agents [7]. Its use ensures high synthetic fidelity and reduces the generation of isomeric impurities that can plague alternative synthetic routes.

High-Performance Polymer Monomer

As a difunctional building block, 4-(3-Bromophenoxy)aniline can be polymerized or incorporated into oligomers to create advanced materials with tailored electronic and thermal properties . The meta-substitution pattern on the phenyl ring disrupts crystallinity, which can enhance the solubility and processability of polyimides and polyamides derived from this monomer, a key advantage over its para-substituted isomer which often yields less tractable materials [7].

Chemical Probes for Biological Assays

The physicochemical profile of 4-(3-Bromophenoxy)aniline, particularly its cLogP of 3.41 , positions it as a suitable core for designing chemical probes. This level of lipophilicity balances cell permeability with aqueous solubility, which is essential for tools used in cellular assays [7]. The bromine atom serves as a convenient synthetic handle for late-stage functionalization with reporter groups (e.g., fluorophores or biotin) via cross-coupling, enabling the creation of novel probes to study protein function or cellular pathways [8].

Application
Selection Property
Validation Focus
Kinase inhibitor building block
Meta-bromo substitution pattern for SAR exploration
Cross-coupling and functionalization yields
Agrochemical intermediate
Dual aryl bromide and aniline reactivity
Suzuki-Miyaura coupling fidelity and purity
Polymer monomer
Meta-substitution disrupts crystallinity
Solubility and processability of derived polyimides/polyamides
Chemical probe synthesis
Balanced lipophilicity profile
Late-stage functionalization with reporter groups
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